(S)-2-(2-Bromoethyl)oxirane: A Technical Guide to a Versatile Chiral Building Block
(S)-2-(2-Bromoethyl)oxirane: A Technical Guide to a Versatile Chiral Building Block
(CAS Number: 61847-07-2)
This guide provides an in-depth technical overview of (S)-2-(2-Bromoethyl)oxirane, a valuable chiral intermediate in modern organic and medicinal chemistry. As a bifunctional molecule, it possesses two distinct electrophilic centers: a stereodefined epoxide and a primary alkyl bromide. This unique combination allows for sequential, regioselective reactions, making it a powerful tool for introducing complex chiral fragments in the synthesis of pharmacologically active compounds. We will explore its synthesis, key reactivity patterns, and a specific application in drug development, providing both theoretical understanding and practical, field-proven methodologies for researchers and scientists.
Core Characteristics and Safety Profile
Understanding the fundamental properties of a reagent is paramount to its successful and safe application in any synthetic campaign. (S)-2-(2-Bromoethyl)oxirane is a dense, liquid compound that requires careful handling due to its reactivity and hazard profile.
Physicochemical Data
The key physical and chemical properties of (S)-2-(2-Bromoethyl)oxirane are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 61847-07-2 | [1][2][3] |
| Molecular Formula | C₄H₇BrO | [1][2] |
| Molecular Weight | 151.00 g/mol | [1][2] |
| Appearance | Liquid | [4] |
| Synonyms | (S)-(-)-4-Bromo-1,2-epoxybutane | [1][4] |
| Density | 1.521 g/mL at 20 °C | [4] |
| Boiling Point | 80 °C at 50 mmHg | [4] |
| Refractive Index (n20/D) | 1.476 | [4] |
| Optical Activity ([α]20/D) | -26 ± 1° (c = 0.3% in chloroform) | [4] |
| SMILES | BrCC[C@H]1CO1 | [1][5] |
Safety, Handling, and Storage
(S)-2-(2-Bromoethyl)oxirane is classified as a flammable liquid and an irritant. Adherence to strict safety protocols is mandatory.
-
Hazard Identification : The compound is associated with the following GHS hazard statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][4]
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[4][6]
-
Handling : Avoid contact with skin, eyes, and the respiratory system.[7] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[6] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice.[6][7]
-
Storage : For long-term stability and to prevent degradation, (S)-2-(2-Bromoethyl)oxirane should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Recommended storage temperature is refrigerated at 2-8°C.[1][5]
Enantioselective Synthesis: A Two-Stage Approach
The synthesis of enantiopure (S)-2-(2-Bromoethyl)oxirane is not trivial and is best approached through a strategy involving the initial preparation of the racemic epoxide followed by a highly efficient kinetic resolution. The Jacobsen Hydrolytic Kinetic Resolution (HKR) is the premier industrial and academic method for this transformation, providing access to highly enantioenriched terminal epoxides.[8]
Stage 1: Synthesis of Racemic 2-(2-Bromoethyl)oxirane
The racemic precursor is typically synthesized via the epoxidation of an appropriate alkene precursor, 4-bromo-1-butene. This reaction is a standard transformation in organic synthesis, commonly employing a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).
Caption: Epoxidation of 4-bromo-1-butene to its racemic epoxide.
Conceptual Protocol:
-
Dissolve 4-bromo-1-butene in a chlorinated solvent such as dichloromethane (DCM).
-
Cool the solution in an ice bath to 0°C.
-
Add m-CPBA portion-wise, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and wash with a base (e.g., sodium bicarbonate solution) to remove acid byproducts.
-
After drying and solvent evaporation, the crude racemic epoxide can be purified by vacuum distillation.
Stage 2: Hydrolytic Kinetic Resolution (HKR)
The core of the enantioselective synthesis lies in the kinetic resolution of the racemic epoxide. The Jacobsen HKR methodology utilizes a chiral (salen)Co(III) catalyst to selectively hydrolyze one enantiomer (in this case, the (R)-enantiomer) to the corresponding diol at a much faster rate, leaving the desired (S)-enantiomer unreacted and therefore enantioenriched.[8][9]
Caption: Workflow for the Jacobsen Hydrolytic Kinetic Resolution.
Detailed Experimental Protocol (Adapted from Organic Syntheses[5]):
-
Catalyst Activation: In a reaction vessel, charge (S,S)-(salen)Co(II) catalyst (0.2-0.5 mol%) and toluene. Stir the resulting solution open to the air for 10 minutes. Add glacial acetic acid (1 equivalent relative to the Co catalyst) and continue stirring for another 30 minutes. The color change from red to dark brown/green indicates the oxidation of Co(II) to the active Co(III)OAc species. Remove the solvent via rotary evaporation.
-
Resolution: To the activated catalyst, add the racemic 2-(2-bromoethyl)oxirane (1.0 eq.). Begin vigorous stirring and add deionized water (0.55 eq.) in a single portion. Seal the vessel and stir at room temperature (20-25°C). The progress of the resolution can be monitored by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining epoxide.
-
Work-up and Isolation: Once the desired ee is reached (typically >99% ee at ~45-50% conversion), the reaction mixture is filtered to recover the catalyst. The filtrate, containing the (S)-epoxide and the (R)-diol, is then subjected to fractional vacuum distillation. The lower-boiling (S)-2-(2-bromoethyl)oxirane is carefully collected, affording the product as a colorless liquid in high enantiopurity. The higher-boiling (R)-4-bromo-1,2-butanediol remains as the distillation residue.
Causality Insight: The success of the HKR hinges on the bimetallic mechanism where two chiral catalyst molecules cooperate. One acts as a Lewis acid to activate the epoxide, while the other delivers the nucleophile (water).[10] This cooperative action creates a highly organized transition state that preferentially accommodates one enantiomer over the other, leading to a large difference in reaction rates (kfast/kslow) and enabling efficient resolution.[11]
Chemical Reactivity: A Tale of Two Electrophiles
The synthetic utility of (S)-2-(2-bromoethyl)oxirane stems from its two electrophilic sites. The choice of nucleophile and reaction conditions dictates which site reacts, allowing for controlled, stepwise functionalization.
Regioselective Epoxide Ring-Opening
Under neutral or basic conditions, the epoxide ring-opening proceeds via a classic SN2 mechanism. Due to steric hindrance, nucleophiles will preferentially attack the less substituted carbon atom (C1) of the oxirane ring. This attack occurs from the backside relative to the C-O bond, resulting in an inversion of stereochemistry at the reacting center and producing a trans product.[12][13]
Caption: SN2 attack at the sterically less hindered C1 position.
This regioselectivity is a critical feature for synthetic planning. A wide range of nucleophiles, including amines, thiols, azides, and cyanides, will follow this reaction pathway, reliably yielding 1-substituted-2-hydroxy adducts.[12]
Reactivity of the Alkyl Bromide
The primary alkyl bromide offers a second site for nucleophilic substitution. This reaction is generally slower than the ring-opening of the strained epoxide. This difference in reactivity allows for a sequential approach: first, a nucleophile can be used to open the epoxide, and then, after potential protection of the newly formed secondary alcohol, a second nucleophile can displace the bromide. This orthogonal reactivity is a cornerstone of its utility as a chiral building block.
Application in Drug Development: Synthesis of D₃ Receptor Antagonists
A practical demonstration of the utility of (S)-2-(2-bromoethyl)oxirane is found in the synthesis of high-affinity antagonists for the dopamine D₃ receptor, which are targets for treating substance abuse and other CNS disorders. In a study by Newman et al., this chiral epoxide was used to introduce a specific hydroxypropyl linker between a phenylpiperazine core and a heterobiarylcarboxamide moiety.[4]
Caption: Alkylation of a piperazine derivative with the chiral epoxide.
Experimental Protocol (Adapted from Newman et al.[4]):
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To a solution of 1-(2,3-dichlorophenyl)piperazine (1.0 eq.) in acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃, 2.0 eq.) as a base.
-
Add (S)-(-)-(2-Bromoethyl)oxirane (1.1 eq.) to the suspension.
-
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired (R)-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-4-bromobutan-2-ol intermediate.
Mechanistic Rationale: In this SN2 reaction, the secondary amine of the piperazine acts as the nucleophile.[14] It selectively attacks the less-hindered terminal carbon of the epoxide, leading to the formation of the (R)-configured secondary alcohol. The primary bromide remains intact under these conditions, available for subsequent synthetic transformations. The use of the (S)-epoxide directly installs the required (R)-stereocenter in the final product due to the predictable inversion of configuration during the ring-opening step.
Conclusion
(S)-2-(2-Bromoethyl)oxirane stands out as a highly valuable and versatile chiral synthon for drug development and complex molecule synthesis. Its predictable enantioselective synthesis via Hydrolytic Kinetic Resolution and its well-defined, regioselective reactivity make it a reliable tool for introducing stereocenters. The ability to address its two distinct electrophilic sites sequentially provides chemists with a powerful strategic advantage, enabling the efficient construction of complex molecular architectures with precise stereochemical control. Proper understanding of its properties, safe handling procedures, and reaction mechanisms is essential for unlocking its full synthetic potential.
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